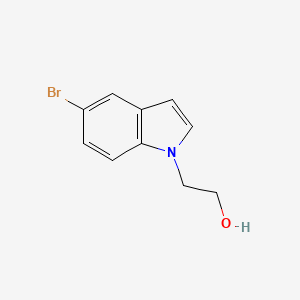

2-(5-Bromo-1H-indol-1-yl)ethanol

CAS No.: 148366-28-3

Cat. No.: VC2032037

Molecular Formula: C10H10BrNO

Molecular Weight: 240.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 148366-28-3 |

|---|---|

| Molecular Formula | C10H10BrNO |

| Molecular Weight | 240.1 g/mol |

| IUPAC Name | 2-(5-bromoindol-1-yl)ethanol |

| Standard InChI | InChI=1S/C10H10BrNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 |

| Standard InChI Key | VQBGZOPEJRCONC-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CN2CCO)C=C1Br |

| Canonical SMILES | C1=CC2=C(C=CN2CCO)C=C1Br |

Introduction

2-(5-Bromo-1H-indol-1-yl)ethanol is a brominated indole derivative belonging to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic compounds that play significant roles in medicinal chemistry, often serving as core structures for bioactive molecules. The compound features a bromine atom at the 5th position of the indole ring and a hydroxyl group attached via a two-carbon ethanol chain.

Synthesis

The synthesis of 2-(5-Bromo-1H-indol-1-yl)ethanol typically involves bromination of an indole precursor followed by functionalization with an ethanol chain. A possible pathway includes:

-

Bromination of indole at the 5th position using N-bromosuccinimide (NBS).

-

Reaction with ethylene oxide or other ethanol precursors under controlled conditions to introduce the ethanol moiety.

Applications

This compound has potential applications in:

-

Medicinal Chemistry: As a scaffold for drug development, particularly in anticancer and antimicrobial research.

-

Material Science: Functionalized indoles like this one are used in developing organic semiconductors and dyes.

-

Synthetic Intermediates: It serves as an intermediate for synthesizing more complex bioactive molecules.

Biological Activity

Indole derivatives, including brominated compounds, exhibit diverse biological activities due to their ability to interact with biological macromolecules such as enzymes, receptors, and DNA.

Anticancer Potential

Preliminary studies on similar indole derivatives suggest cytotoxic activity against various cancer cell lines. The bromine substitution enhances binding affinity to specific targets, making it a promising candidate for further investigation.

Neuropharmacological Effects

Indole derivatives are known for their activity on serotonin receptors, which could make this compound relevant for studying neurological disorders.

Safety and Handling

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

|---|---|

| Precautionary Measures | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (If in eyes, rinse cautiously with water). |

Due to its reactive nature, proper handling procedures must be followed when working with this compound.

Case Study: Anticancer Screening

A study on brominated indoles reported IC50 values ranging between 5–15 µM against lung cancer cell lines, indicating moderate cytotoxicity.

Case Study: Antimicrobial Efficacy

Brominated indoles were found effective against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 10 µg/mL.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume